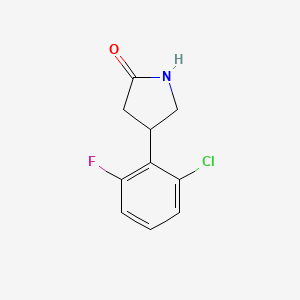
4-(2-Chloro-6-fluorophényl)pyrrolidin-2-one
Vue d'ensemble
Description
“4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H9ClFNO . It belongs to the class of organic compounds known as pyrrolidines . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is non-planar due to sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 213.64 . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a consensus Log Po/w of 2.29 . It is soluble in water with a Log S (ESOL) of -2.51 .
Applications De Recherche Scientifique
Synthèse d'hétérocycles bioactifs
Le composé peut être utilisé dans la synthèse d'hétérocycles bioactifs . Les composés hétérocycliques sont largement utilisés en chimie médicinale en raison de leurs diverses activités biologiques. Ils peuvent être utilisés pour construire des structures complexes qui ont des applications thérapeutiques potentielles .
Activité antimicrobienne
Le composé peut avoir une activité antimicrobienne potentielle. Des structures similaires ont montré des activités antibactériennes et antifongiques élevées . Cela suggère que « 4-(2-Chloro-6-fluorophényl)pyrrolidin-2-one » pourrait également être exploré pour ses propriétés antimicrobiennes .
Activité antivirale
Les dérivés de l'indole, qui partagent certaines similitudes structurelles avec le composé en question, ont démontré une activité antivirale . Par conséquent, il est possible que « this compound » puisse également avoir des applications antivirales potentielles .
Activité anti-inflammatoire
Les dérivés de l'indole ont montré une activité anti-inflammatoire . Compte tenu des similitudes structurelles, « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-inflammatoires .
Activité antioxydante
Les dérivés de l'indole ont démontré une activité antioxydante . Cela suggère que « this compound » pourrait également être exploré pour ses propriétés antioxydantes potentielles .
Activité anti-VIH
Les dérivés de l'indole ont montré une activité anti-VIH . Cela suggère que « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux médicaments anti-VIH .
Safety and Hazards
Orientations Futures
Pyrrolidine compounds, including “4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one”, have potential for future research and development in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3 hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make these compounds attractive for medicinal chemists .
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound has a Log Po/w (iLOGP) of 1.95, indicating its lipophilicity, which can influence its absorption and distribution .
Result of Action
The pyrrolidine ring is known to be a versatile scaffold for novel biologically active compounds , suggesting that this compound may have a range of potential effects.
Analyse Biochimique
Biochemical Properties
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically CYP1A2, which it inhibits . This interaction can affect the metabolism of other compounds processed by this enzyme. Additionally, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one has shown binding affinity to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving nuclear hormone receptors such as the retinoic acid-related orphan receptor γ (RORγt) . This interaction can lead to changes in gene expression and cellular metabolism, affecting cell function and potentially leading to therapeutic effects in conditions like autoimmune diseases .
Molecular Mechanism
At the molecular level, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CYP1A2, preventing the enzyme from metabolizing its substrates . Additionally, its binding to receptor proteins can either inhibit or activate these proteins, leading to changes in gene expression and cellular responses . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of gene expression observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CYP1A2 without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and adverse impacts on cellular metabolism have been reported . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . It inhibits CYP1A2, affecting the metabolic flux of substrates processed by this enzyme. This inhibition can lead to altered levels of metabolites and potential drug-drug interactions . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is transported and distributed through passive diffusion and interactions with transport proteins . Its lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in lipid-rich tissues . This distribution pattern can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by its lipophilic properties and potential targeting signals that direct it to specific cellular compartments . These interactions within the endoplasmic reticulum are critical for its biochemical activity and effects on cellular function.
Propriétés
IUPAC Name |
4-(2-chloro-6-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)10(7)6-4-9(14)13-5-6/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHRDFBLQUXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743498 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60610-98-2 | |
| Record name | 4-(2-Chloro-6-fluorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


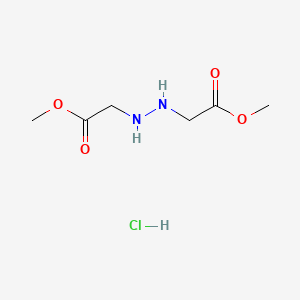

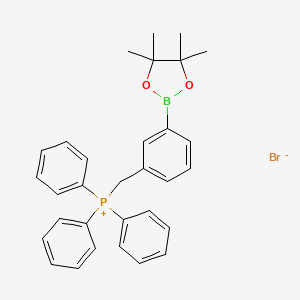
![2-[4-(4-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1454972.png)
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)
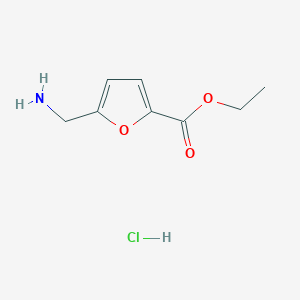
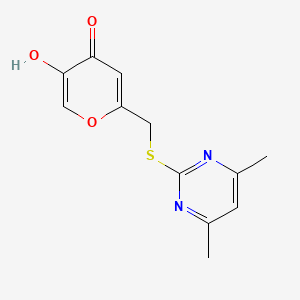
![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)



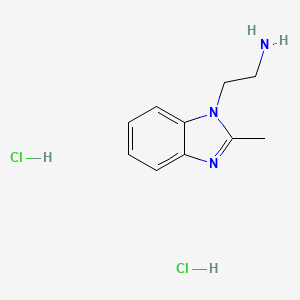
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)

